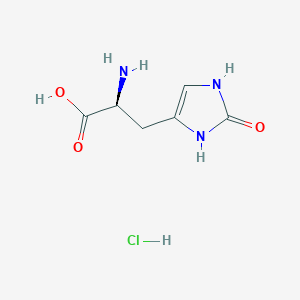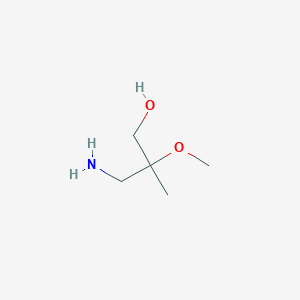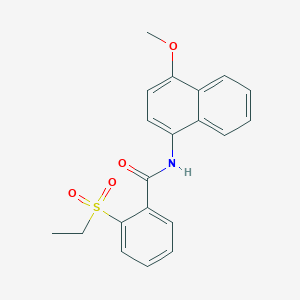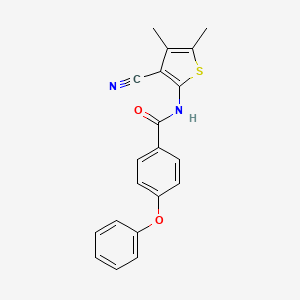![molecular formula C19H16N4O2 B2470825 N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-72-5](/img/structure/B2470825.png)
N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis Analysis
The synthesis of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies . A study highlighted the accomplishments in the construction of 1,4-DHP .Molecular Structure Analysis
The molecular structure of 1,4-DHP and its derivatives is complex and involves various functional groups. The structure is often analyzed using spectral and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-DHP derivatives are complex and involve multiple steps . These reactions often involve the condensation of different moieties and cyclization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. These properties are often analyzed using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Properties
- The synthesis and properties of pyrido[3,4-d]pyrimidines have been explored through various chemical reactions, providing a foundation for understanding the chemical behavior and potential applications of N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives. These compounds have been synthesized from 3-aminopyridine-4-carboxylic acids, showcasing reactions that yield pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides, with some n.m.r. and mass spectra discussed for insights into their structural characteristics (Gelling & Wibberley, 1969).
Heterocyclic Synthesis Applications
- Enaminonitriles have been used in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the utility of key intermediates for generating a wide range of heterocyclic compounds. This synthesis approach underscores the versatility of this compound in heterocyclic chemistry, offering potential routes for creating compounds with varied biological activities (Fadda et al., 2012).
Structural Analysis and Applications
- Structural modifications in thiazolo[3, 2-a]pyrimidines have provided insights into their conformational features and supramolecular aggregation, relevant for understanding the structural dynamics of this compound derivatives. These studies highlight the impact of substituents on molecular structure, offering a pathway to tailor the properties of such compounds for specific scientific applications (Nagarajaiah & Begum, 2014).
Biological Activity
- The anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated, demonstrating the potential therapeutic applications of compounds structurally related to this compound. These studies highlight the synthesis strategies and biological evaluation of compounds that could serve as leads for developing new cancer treatments (Abdellatif et al., 2014).
Mecanismo De Acción
Target of Action
The compound, also known as N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, contributing to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic potential. One source suggests that similar compounds are absorbed through the gastrointestinal tract and excreted in urine . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Indole derivatives have been found to have various biological activities, suggesting that they can have diverse molecular and cellular effects
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLSWIPLKWIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)



![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)




